3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one
Overview
Description
3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one, also known as 2-Fluoro-5,5-dimethylcyclohexan-1-amine, is a synthetic cyclohexaneamine compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure, which can be used to study the effects of fluorine substitution on biological activity.
Scientific Research Applications
Peptide Synthesis : Dimedone (5,5-Dimethylcyclohexane-1,3-dione), a related compound, has been used as a protecting agent for amino groups in peptide synthesis. The derivatives of amino acid esters have been utilized directly for peptide synthesis, indicating potential applications of similar compounds in developing therapeutic peptides (Halpern & James, 1964).
Antimicrobial Activity : Derivatives carrying the similar structural motif have shown significant antimicrobial activity against a range of Gram-positive and Gram-negative bacteria as well as fungi. This suggests potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Chemical Reactions and Synthesis : The compound reacts with 2-aminoethanol and ethane-1,2-diamine, resulting in previously unknown thione derivatives. This indicates its utility in synthesizing novel organic compounds with potential applications in various fields including medicinal chemistry (Timokhina & Kanitskaya, 2009).
Molecular Structure and Crystallography : Studies have been conducted to understand the crystal structure of similar compounds, which is crucial for the design of drugs and materials with desired properties (Sapnakumari et al., 2014).
Vibrational and Electronic Structure Analysis : Detailed computational and spectroscopic analysis of similar fluorinated compounds provides insights into their vibrational and electronic structure, aiding in the understanding of their chemical behavior and potential applications in materials science (Pallavi & Tonannavar, 2020).
Solvent-Induced Fluorochromic Properties : Certain derivatives exhibit solvatofluorchromic properties based on intramolecular charge transfer, which could be utilized in designing pH-sensitive molecular switches and optical materials (Wang & Kim, 2009).
properties
IUPAC Name |
3-(2-fluoroanilino)-5,5-dimethylcyclohex-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO/c1-14(2)8-10(7-11(17)9-14)16-13-6-4-3-5-12(13)15/h3-7,16H,8-9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSVGOUMJUPQQKS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=CC=C2F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70163131 | |
Record name | 2-Cyclohexen-1-one, 3-((2-fluorophenyl)amino)-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one | |
CAS RN |
145657-36-9 | |
Record name | 2-Cyclohexen-1-one, 3-((2-fluorophenyl)amino)-5,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145657369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Cyclohexen-1-one, 3-((2-fluorophenyl)amino)-5,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70163131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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